molecular formula CH3Cl3GeO B14718905 (Trichlorogermyl)methanol CAS No. 21187-08-6

(Trichlorogermyl)methanol

Cat. No.: B14718905
CAS No.: 21187-08-6
M. Wt: 210.0 g/mol
InChI Key: IDIJICYXAGBLNI-UHFFFAOYSA-N
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Description

(Trichlorogermyl)methanol is an organogermanium compound characterized by the presence of a germanium atom bonded to three chlorine atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trichlorogermyl)methanol can be synthesized through the reaction of trichlorogermane with methanol under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process requires careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: (Trichlorogermyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.

    Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.

    Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl or aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.

Scientific Research Applications

(Trichlorogermyl)methanol has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (Trichlorogermyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with biomolecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Trichlorogermane: A precursor to (Trichlorogermyl)methanol, used in similar applications.

    Triphenylgermane: Another organogermanium compound with different substituents, used in organic synthesis.

    Tetrachlorogermane: A related compound with four chlorine atoms bonded to germanium, used in various chemical reactions.

Uniqueness: this compound is unique due to its specific combination of a methanol group and three chlorine atoms bonded to germanium. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

21187-08-6

Molecular Formula

CH3Cl3GeO

Molecular Weight

210.0 g/mol

IUPAC Name

trichlorogermylmethanol

InChI

InChI=1S/CH3Cl3GeO/c2-5(3,4)1-6/h6H,1H2

InChI Key

IDIJICYXAGBLNI-UHFFFAOYSA-N

Canonical SMILES

C(O)[Ge](Cl)(Cl)Cl

Origin of Product

United States

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